What is 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate used for in research?
What is 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate used for in research?
Executive Summary & Mechanistic Rationale
In modern synthetic chemistry and drug development, 2-(1,3-dioxoisoindol-2-yl)ethanesulfonate —commonly referred to as 2-phthalimidoethanesulfonate or its activated chloride derivative, 2-phthalimidoethanesulfonyl chloride—serves as a highly versatile, orthogonally protected building block[1][2]. Structurally, it is a taurine (2-aminoethanesulfonic acid) derivative where the primary amine is masked by a robust phthalimide protecting group[2].
The Causality of Experimental Choice: Why do researchers choose this specific compound over unprotected taurine or other aliphatic sulfonates? The primary amine of taurine is highly nucleophilic and prone to unwanted side reactions during complex multi-step syntheses. The phthalimide group provides steric hindrance and electronic deactivation, effectively neutralizing the amine[3]. This allows the sulfonate end to be converted into a highly electrophilic sulfonyl chloride, acting as a targeted hub for nucleophilic attack by alcohols, amines, or solid supports[4]. Once the desired sulfonamide or sulfonate ester linkage is formed, the phthalimide can be cleanly cleaved using hydrazine, ammonia, or methylamine to liberate the primary amine for subsequent functionalization[3].
This unique dual-nature makes it indispensable across three primary research domains: Solid-Phase Oligonucleotide Synthesis (SPOS), antibacterial drug discovery (peptidoglycan ligase inhibitors), and biomaterial functionalization.
Application I: Solid-Phase Oligonucleotide Synthesis (SPOS)
In genetic engineering and antisense therapeutic development, introducing internal amino-modifications into DNA or RNA sequences is critical for attaching fluorophores, peptides, or targeted delivery ligands.
2-Phthalimidoethanesulfonyl derivatives (often converted to sulfonyl azides) are utilized during the oxidation step of SPOS[3]. The phthalimide group easily withstands the iterative acidic deprotection and basic coupling cycles of oligonucleotide synthesis.
Step-by-Step Methodology: Internal Amino-Modification via SPOS
-
Chain Elongation: Synthesize the oligonucleotide on a solid support using standard phosphoramidite chemistry until the desired modification site is reached.
-
Coupling: Couple a modified phosphoramidite containing a reactive phosphite triester.
-
Oxidation/Modification: Instead of standard iodine oxidation, treat the growing chain with the 2-phthalimidoethanesulfonyl reagent (e.g., a sulfonyl azide derivative) for
minutes[3]. This forms a stable linkage while keeping the amine protected. -
Cleavage & Deprotection: Treat the solid support with concentrated aqueous ammonia or methylamine. This single step simultaneously cleaves the oligonucleotide from the solid support, removes nucleobase protecting groups, and unmasks the phthalimide to yield a reactive primary amine[3].
Workflow for internal amino-modification of oligonucleotides during SPOS.
Application II: Antibacterial Drug Discovery (MurD & MurE Inhibitors)
The rise of antimicrobial resistance necessitates the discovery of novel targets. The bacterial peptidoglycan sacculus is assembled by a series of essential cytoplasmic Mur ligases (MurC, MurD, MurE, MurF)[5][6].
Researchers utilize 2-phthalimidoethanesulfonyl chloride to synthesize peptidosulfonamides —transition-state analogs that act as potent inhibitors of MurD (adds D-glutamic acid) and MurE (adds meso-diaminopimelic acid or L-lysine)[5][7]. The sulfonyl group mimics the tetrahedral transition state of the phosphate intermediate during ATP-dependent peptide ligation, while the ethane backbone provides the optimal spatial geometry to fit into the enzymatic active sites (e.g., interacting with Lys 115 and Arg 337)[7].
Cytoplasmic steps of peptidoglycan biosynthesis highlighting MurD and MurE inhibition.
Step-by-Step Methodology: Synthesis of 2-Phthalimidoethanesulfonyl Chloride
To generate the precursor for these inhibitors, researchers synthesize the activated chloride from taurine[4]:
-
Amine Protection: Suspend taurine (
) and potassium acetate ( ) in acetic acid; reflux for 15 minutes[4]. Add phthalic anhydride ( ) and reflux for 3 hours[4]. -
Isolation: Cool to room temperature, filter the solid 2-phthalimidoethanesulfonic acid, wash with cold acetic acid, and vacuum dry at
[4]. -
Chlorination: Suspend the intermediate in toluene (
) under nitrogen. Add phosphorus pentachloride ( ) and reflux for 1 hour[4]. Add a second equivalent of and reflux for 2.5 hours[4]. -
Purification: Concentrate the brownish solution under vacuum. Pour the residue into a 50:50 ice-water mixture to precipitate the solid product[4]. Filter and dry under vacuum at
for 16 hours to yield 2-phthalimidoethanesulfonyl chloride[4].
Application III: Biomaterial Functionalization (Bacterial Cellulose)
Bacterial cellulose (BC) is highly prized for wound dressings due to its high hygroscopicity and low allergenicity[8]. However, native BC lacks inherent antimicrobial properties[9]. By modifying the primary hydroxyl groups of the glucopyranose fragments with 2-phthalimidoethanesulfonic acid, researchers create bacterial cellulose 6-(2-phthalimidoethanesulfonate) [8].
This modification alters the polymer's structural density and allows it to act as an advanced delivery matrix. When physically modified with a 1% clotrimazole solution, the resulting composite exhibits sustained release kinetics and profound antibacterial/antifungal efficacy, preventing pathogenic microbiota growth on wound surfaces[8].
Table 1: Quantitative & Spectroscopic Data of Modified Bacterial Cellulose [8]
| Parameter / Feature | Native Bacterial Cellulose | BC 6-(2-Phthalimidoethanesulfonate) |
| IR Absorption: | Absent | |
| IR Absorption: | Absent | |
| IR Absorption: | Absent | |
| IR Absorption: | Absent | |
| Solubility in Pyridine | Insoluble | Soluble (Forms dense brown film upon drying) |
| Antimicrobial Activity (w/ Clotrimazole) | None | High (Effective against E. coli, Penicillium sp.) |
Trust & Safety Protocols (E-E-A-T)
When handling 2-phthalimidoethanesulfonyl chloride (CAS: 4403-36-5), strict laboratory safety protocols are mandatory. The compound is a Category 1B Skin Corrosive and causes severe eye damage[1][10].
-
Moisture Sensitivity: The sulfonyl chloride moiety is highly sensitive to moisture. Contact with water liberates toxic hydrogen chloride gas[10][11].
-
Storage: Must be stored in tightly closed containers under inert gas (nitrogen/argon) at
[11][12]. -
Handling: All reactions involving the unmasking or coupling of this compound must be performed in a well-ventilated fume hood using appropriate PPE (GHS07/GHS05 compliance)[10][12].
References
-
Synthesis and biotical activity of bacterial cellulose 6-(2-phthalimidoethanesulfonate) Butlerov Communications URL:[Link]
-
A new approach towards peptidosulfonamides: synthesis of potential inhibitors of bacterial peptidoglycan biosynthesis enzymes MurD and MurE ResearchGate URL: [Link]
-
2-Phthalimidoethanesulfonyl chloride | CID 308739 PubChem (NIH) URL:[Link]
-
Synthesis and reactivity of compound 1 ResearchGate URL:[Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis FEMS Microbiology Reviews (Oxford Academic) URL:[Link]
Sources
- 1. 2-Phthalimidoethanesulfonyl chloride | C10H8ClNO4S | CID 308739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHTHALIMIDOETHANESULFONYL CHLORIDE | 4403-36-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-PHTHALIMIDOETHANESULFONYL CHLORIDE | 4403-36-5 [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. butlerov.com [butlerov.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. fishersci.com [fishersci.com]
- 11. 2-(Phthalimido)ethanesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 12. 2-フタルイミドエタンスルホニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
